tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
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Overview
Description
Tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxo group, an oxa group, and an azaspiro group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target enzyme . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can be compared with other similar compounds, such as:
Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the oxo and azaspiro groups.
Tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: This compound contains an additional nitrogen atom in the spirocyclic ring, which may affect its reactivity and biological activity.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: This compound has a similar core structure but lacks the oxa group, which may influence its chemical properties and applications.
These comparisons highlight the uniqueness of tert-Butyl 2-oxo-5-oxa-8-azaspiro[3
Properties
IUPAC Name |
tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-5-16-12(8-13)6-9(14)7-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXMQLQEAARTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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